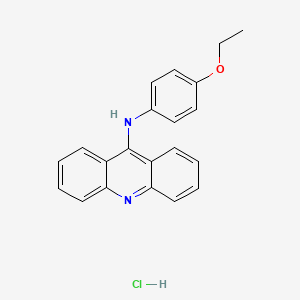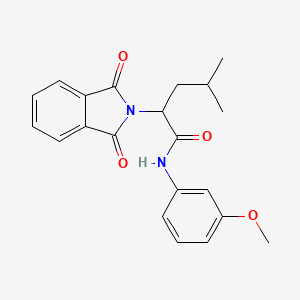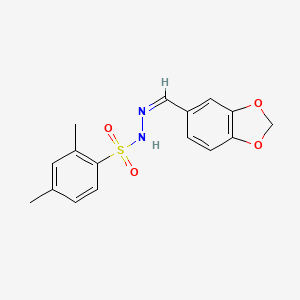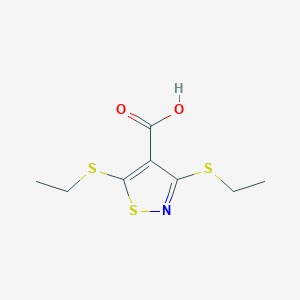
N-(4-ethoxyphenyl)-9-acridinamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-9-acridinamine hydrochloride, commonly known as Acriflavine, is a fluorescent dye that has been used in various scientific research applications. It was first synthesized in the early 1900s and has since been used for its antimicrobial, antiparasitic, and antitumor properties. Acriflavine is a highly effective dye that has been used in a variety of biological and biochemical studies.
Wirkmechanismus
The mechanism of action of Acriflavine is not fully understood. However, it is believed to inhibit DNA synthesis by intercalating between the base pairs of DNA. Acriflavine has also been shown to inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
Acriflavine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and parasites. Acriflavine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Acriflavine has been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
Acriflavine has several advantages for use in lab experiments. It is a highly effective fluorescent dye that can be used to label DNA, RNA, and proteins. Acriflavine is also a potent antimicrobial agent that can be used to treat bacterial and fungal infections. However, Acriflavine has some limitations. It is toxic to cells at high concentrations and can cause DNA damage. Additionally, Acriflavine is not effective against all types of bacteria and parasites.
Zukünftige Richtungen
There are several future directions for research on Acriflavine. One area of research is the development of new synthetic methods for Acriflavine and its derivatives. Another area of research is the investigation of the mechanism of action of Acriflavine and its interactions with DNA and other biomolecules. Additionally, Acriflavine has shown promise as an antitumor agent and further research is needed to explore its potential use in cancer therapy. Finally, there is a need for the development of new formulations of Acriflavine that can be used in clinical settings.
In conclusion, N-(4-ethoxyphenyl)-9-acridinamine hydrochloride, or Acriflavine, is a highly effective fluorescent dye that has been extensively used in various scientific research applications. It has been shown to have antimicrobial, antiparasitic, and antitumor properties. Acriflavine has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on Acriflavine, including the development of new synthetic methods, investigation of its mechanism of action, and exploration of its potential use in cancer therapy.
Synthesemethoden
Acriflavine is synthesized through a series of chemical reactions. The starting material is acridine, which is then reacted with ethyl iodide to form 9-ethylacridine. This compound is then reacted with 4-ethoxyaniline to form N-(4-ethoxyphenyl)-9-acridinamine. Finally, the compound is treated with hydrochloric acid to form Acriflavine hydrochloride.
Wissenschaftliche Forschungsanwendungen
Acriflavine has been extensively used in various scientific research applications. It has been used as a fluorescent dye to study DNA, RNA, and proteins. Acriflavine has also been used as an antimicrobial agent to treat bacterial and fungal infections. It has been used to treat various parasitic infections, including malaria and trypanosomiasis. Additionally, Acriflavine has been studied for its antitumor properties.
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)acridin-9-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O.ClH/c1-2-24-16-13-11-15(12-14-16)22-21-17-7-3-5-9-19(17)23-20-10-6-4-8-18(20)21;/h3-14H,2H2,1H3,(H,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMULIADPFGXXQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acridin-9-yl(4-ethoxyphenyl)amine, chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 5-(4-ethoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4897315.png)
![3-chloro-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4897318.png)

![3-[2-(4-morpholinyl)-2-thioxoethyl]aniline](/img/structure/B4897329.png)
![5-[3-bromo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4897332.png)
![{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4897349.png)
![2-chloro-N-(2-methoxy-4-{[(pentanoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B4897356.png)


![ethyl 2-amino-1-[2-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4897384.png)

![4-methoxy-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]benzohydrazide](/img/structure/B4897392.png)
